molecular formula C18H21FN6O B12162105 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12162105
M. Wt: 356.4 g/mol
InChI Key: UMJCNQBTJFFBMU-UHFFFAOYSA-N
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Description

This compound features a 5-fluoroindole core linked via an ethyl chain to a cyclohexanecarboxamide scaffold substituted with a 1H-tetrazole group. The cyclohexane ring likely adopts a chair conformation, as observed in structurally related compounds, which may influence rigidity and binding pocket compatibility .

Properties

Molecular Formula

C18H21FN6O

Molecular Weight

356.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H21FN6O/c19-14-4-5-16-15(10-14)13(11-21-16)6-9-20-17(26)18(7-2-1-3-8-18)25-12-22-23-24-25/h4-5,10-12,21H,1-3,6-9H2,(H,20,26)

InChI Key

UMJCNQBTJFFBMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the reaction of with to form the intermediate .

  • Next, the tetrazole ring is introduced by reacting the intermediate with a suitable reagent, such as sodium azide .
  • Finally, the cyclohexanecarboxamide group is added to complete the structure.
  • Reaction Conditions: Specific reaction conditions and reagents may vary depending on the synthetic pathway.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and the functional groups involved.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding complex reactions.

      Biology: It may serve as a tool compound to investigate cellular processes related to indole derivatives.

      Medicine: Although not directly used in medicine, its structural features could inspire drug design.

      Industry: Its synthetic pathways may find applications in fine chemical synthesis.

  • Mechanism of Action

    • The exact mechanism of action is not well-documented for this specific compound.
    • its structural similarity to melatonin suggests potential interactions with signaling pathways.
    • Further research is needed to elucidate its precise effects.
  • Comparison with Similar Compounds

    Comparison with Structurally and Functionally Related Compounds

    Structural Analogues

    Table 1: Key Structural Features and Functional Groups
    Compound Name Core Structure Substituents/Functional Groups Key References
    Target Compound 5-Fluoroindole + cyclohexane 1H-Tetrazole, ethyl-carboxamide linker
    WAY 100635 Phenylpiperazine + cyclohexane Methoxyphenyl, pyridinyl
    N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide 5-Fluoroindole + cyclohexane Oxoacetamide, no tetrazole
    Compound 193 () Pyrazole + indole Fluorophenyl, methylsulfonamido
    (6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-... Bicyclic β-lactam + tetrazole Hydroxymethyl, carboxylic acid

    Pharmacological and Binding Properties

    Receptor Affinity and Selectivity
    • Target Compound: The tetrazole group may enhance binding to receptors like 5-HT1A due to its hydrogen-bonding capacity, analogous to WAY 100635, a known 5-HT1A antagonist . However, the absence of a piperazine ring (as in WAY 100635) could reduce specificity for serotonin receptors.
    • N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide : The oxoacetamide group may reduce CNS penetration compared to the target compound due to increased polarity, as suggested by similar derivatives .
    Functional Assays
    • Calcium Mobilization Assays : Analogues in (e.g., pyrazole-carboxamides) showed EC50 values in CHO-k1 cells ranging from 10–100 nM for NTS1/NTS2 receptors. The target compound’s tetrazole group may improve potency due to ionic interactions with receptor residues .
    • Binding Affinity (Ki) : WAY 100635 exhibits Ki < 1 nM for 5-HT1A receptors . Structural similarities suggest the target compound may achieve sub-µM Ki, but empirical data are needed.

    Physicochemical Properties

    • Solubility: The tetrazole group (pKa ~4.9) enhances water solubility at physiological pH compared to non-ionizable groups (e.g., oxadiazoles in ).
    • LogP : Estimated LogP for the target compound is ~2.5 (similar to WAY 100635), balancing blood-brain barrier penetration and solubility .

    Biological Activity

    N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that integrates an indole moiety, a tetrazole ring, and a cyclohexanecarboxamide structure. This combination of functional groups is known to enhance biological activity, making it a subject of interest in medicinal chemistry and drug development.

    Chemical Structure and Properties

    The molecular formula of this compound is C18H21FN6OC_{18}H_{21}FN_6O with a molecular weight of 356.4 g/mol. The presence of fluorine in the indole ring is hypothesized to improve pharmacological properties such as solubility and metabolic stability.

    PropertyValue
    Molecular FormulaC18H21FN6O
    Molecular Weight356.4 g/mol
    CAS Number1324076-48-3

    This compound is believed to interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. The tetrazole ring mimics carboxylic acids, enhancing binding affinity to biological receptors.

    Anticancer Potential

    Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including:

    • HepG2 (human liver carcinoma)
    • MCF-7 (human breast adenocarcinoma)

    In vitro assays have shown that the compound can inhibit cell growth and induce apoptosis in these cancer cell lines. The mechanism involves interference with signaling pathways crucial for cell survival and proliferation.

    Anti-inflammatory Effects

    Research suggests potential anti-inflammatory properties due to its ability to modulate immune responses. The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases.

    Case Studies

    Several studies have been conducted to evaluate the biological activity of similar compounds containing indole and tetrazole moieties:

    • Study on Indole-Tetrazole Derivatives : A derivative similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, indicating the importance of structural features in enhancing biological efficacy .
    • Antibacterial Activity : Compounds with a similar structural backbone have shown antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests that modifications in the tetrazole and indole structures can lead to diverse pharmacological profiles .

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